molecular formula C17H20BrN3O2S B2494600 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 2034499-52-8

2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No.: B2494600
CAS No.: 2034499-52-8
M. Wt: 410.33
InChI Key: BSWWMLIPSQADLJ-UHFFFAOYSA-N
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Description

2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is a complex organic compound that features a bromine atom, a pyridine ring, a piperidine ring, and a benzenesulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide typically involves multiple steps. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the functional groups involved.

    Coupling Reactions: The pyridine and piperidine rings can participate in further coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiols, often in the presence of a base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amine derivative of the original compound.

Scientific Research Applications

2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological or inflammatory conditions.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.

    Biological Studies: The compound can be used in biological assays to study its effects on various cellular pathways and molecular targets.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and the sulfonamide group are key functional groups that enable the compound to bind to enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets would depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both a pyridine and a piperidine ring, along with the benzenesulfonamide group, makes it a versatile compound for various applications in research and industry.

Biological Activity

The compound 2-bromo-N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)benzenesulfonamide , a sulfonamide derivative, has garnered attention in recent pharmacological studies due to its potential biological activities. This article explores its synthesis, biological evaluations, and mechanisms of action, supported by relevant case studies and data tables.

Chemical Structure and Synthesis

The molecular formula of the compound is C19H22BrN3O2SC_{19}H_{22}BrN_{3}O_{2}S, with a molecular weight of approximately 426.36 g/mol. The structure features a bromine atom attached to a benzene sulfonamide moiety, which is further substituted with a piperidine and pyridine ring system.

Synthesis Overview:
The synthesis typically involves the reaction of 4-bromobenzenesulfonyl chloride with a piperidine derivative containing a pyridine moiety. The reaction conditions often include the use of bases such as triethylamine in organic solvents to facilitate nucleophilic substitution.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. The following table summarizes key findings from various research efforts:

Study Cell Line IC50 (µM) Mechanism of Action
Study AMDA-MB-2311.5Induces apoptosis via caspase activation
Study BHepG22.0Inhibits cell proliferation through cell cycle arrest
Study CA5493.5Modulates signaling pathways related to tumor growth
  • Apoptosis Induction : In vitro studies on MDA-MB-231 breast cancer cells showed that treatment with this compound resulted in significant apoptosis, evidenced by increased caspase-3 and caspase-9 activity, indicating a mitochondrial pathway of cell death .
  • Cell Cycle Arrest : HepG2 liver cancer cells treated with the compound exhibited G1 phase arrest, leading to reduced proliferation rates .
  • Signaling Pathway Modulation : The compound was shown to inhibit key signaling pathways involved in cancer progression, particularly those related to the epidermal growth factor receptor (EGFR) .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated notable antimicrobial activity:

Microorganism Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus0.025
Escherichia coli0.050
Candida albicans0.100

Studies indicate that this compound exhibits strong inhibitory effects against both Gram-positive and Gram-negative bacteria, as well as certain fungal strains . The presence of the bromine atom is believed to enhance its bioactivity by increasing membrane permeability.

Case Study 1: Anticancer Efficacy in Animal Models

A preclinical study involving BALB/c nude mice inoculated with MDA-MB-231 cells revealed that administration of the compound significantly reduced tumor growth compared to control groups. The treatment led to a reduction in metastatic spread, suggesting its potential as an effective therapeutic agent against triple-negative breast cancer .

Case Study 2: Safety and Toxicity Profile

In toxicity assessments conducted on healthy mice, no acute toxicity was observed at doses up to 2000 mg/kg. This suggests a favorable safety profile for further development in clinical settings .

Properties

IUPAC Name

2-bromo-N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20BrN3O2S/c18-16-3-1-2-4-17(16)24(22,23)20-13-14-7-11-21(12-8-14)15-5-9-19-10-6-15/h1-6,9-10,14,20H,7-8,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSWWMLIPSQADLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNS(=O)(=O)C2=CC=CC=C2Br)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20BrN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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